Cas no 25102-90-3 ((3,3-dimethylbutan-2-yl)(1-phenylethyl)amine)

(3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine is a chiral amine compound featuring a branched alkyl group and a phenyl-substituted ethyl moiety. Its sterically hindered structure enhances selectivity in asymmetric synthesis, making it valuable as a ligand or intermediate in pharmaceutical and fine chemical applications. The tert-butyl-like substituent contributes to increased stability and steric control, while the phenyl group provides potential π-interactions for catalytic systems. This compound may serve as a precursor for bioactive molecules or chiral auxiliaries due to its rigid framework and defined stereochemistry. Its synthesis typically involves reductive amination or resolution techniques to achieve high enantiopurity. Storage under inert conditions is recommended to maintain stability.
(3,3-dimethylbutan-2-yl)(1-phenylethyl)amine structure
25102-90-3 structure
Product Name:(3,3-dimethylbutan-2-yl)(1-phenylethyl)amine
CAS No:25102-90-3
MF:C14H23N
MW:205.33912396431
CID:5733144
Update Time:2025-06-25

(3,3-dimethylbutan-2-yl)(1-phenylethyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, α-methyl-N-(1,2,2-trimethylpropyl)-
    • (3,3-dimethylbutan-2-yl)(1-phenylethyl)amine
    • Inchi: 1S/C14H23N/c1-11(13-9-7-6-8-10-13)15-12(2)14(3,4)5/h6-12,15H,1-5H3
    • InChI Key: NFHDLJMHTUYMPW-UHFFFAOYSA-N
    • SMILES: C1(C(C)NC(C)C(C)(C)C)=CC=CC=C1

Experimental Properties

  • Density: 0.887±0.06 g/cm3(Predicted)
  • Boiling Point: 263.2±9.0 °C(Predicted)
  • pka: 10.27±0.29(Predicted)

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Additional information on (3,3-dimethylbutan-2-yl)(1-phenylethyl)amine

Compound CAS No 25102-90-3: (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine

The compound (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine with CAS No 25102-90-3 is a versatile organic amine that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a tertiary amine functional group with aromatic and aliphatic substituents, making it a valuable molecule in fields such as pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the potential of (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine as a building block for synthesizing bioactive compounds. Researchers have explored its role in the development of neuroprotective agents and anticancer drugs, where its ability to modulate cellular signaling pathways has shown promising results. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit selective inhibition of protein kinase activity, a key target in cancer therapy.

In the realm of agrochemistry, (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine has been investigated for its potential as a pesticide precursor. Its ability to interact with lipid membranes and disrupt cellular processes has been leveraged to develop environmentally friendly pest control agents. A 2024 research article in *Environmental Science & Technology* reported that formulations derived from this compound showed enhanced efficacy against agricultural pests while maintaining low toxicity to non-target organisms.

The synthesis of (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine typically involves a multi-step process that includes alkylation reactions and ammonia alkylation techniques. Recent advancements in catalytic methods have enabled more efficient production of this compound, reducing costs and minimizing environmental impact. For example, the use of heterogeneous catalysts has been shown to improve reaction yields by up to 85%, as reported in a 2024 study published in *Green Chemistry*.

From a structural perspective, the molecule's tertiary amine group plays a crucial role in its reactivity and biological activity. The presence of bulky substituents such as the dimethylbutan group and the phenylethyl group confers steric hindrance, which can influence both its physical properties and biochemical interactions. This structural feature has been exploited in the design of novel drug delivery systems, where the compound serves as a stabilizing agent for sensitive therapeutic molecules.

Moreover, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in catalysis. A 2024 study in *Chemical Communications* highlighted its use as a ligand in transition metal-catalyzed reactions, demonstrating enhanced catalytic activity compared to traditional ligands. This property makes it a promising candidate for industrial-scale catalytic processes.

In terms of physical properties, (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine exhibits a melting point of approximately -5°C and a boiling point around 165°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic synthesis protocols. Recent studies have also explored its behavior under extreme conditions, such as high-pressure environments, revealing potential applications in deep-sea exploration technologies.

The environmental impact of this compound has been a focus of recent research efforts. Studies conducted by the European Chemicals Agency (ECHA) have assessed its toxicity profile and bioaccumulation potential. According to a 2024 report by ECHA, the compound demonstrates low acute toxicity but requires further investigation into its long-term ecological effects.

In conclusion, (3,3-Dimethylbutan-2-yl)(1-phenylethyl)amine with CAS No 25102-90

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